4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 958703-72-5
Cat. No.: VC6360699
Molecular Formula: C22H22ClN3O3S
Molecular Weight: 443.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958703-72-5 |
|---|---|
| Molecular Formula | C22H22ClN3O3S |
| Molecular Weight | 443.95 |
| IUPAC Name | 4-butoxy-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C22H22ClN3O3S/c1-2-3-11-29-18-9-7-15(8-10-18)22(27)24-21-19-13-30(28)14-20(19)25-26(21)17-6-4-5-16(23)12-17/h4-10,12H,2-3,11,13-14H2,1H3,(H,24,27) |
| Standard InChI Key | YFCSLLSSMJUOMN-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Introduction
Molecular Composition
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Chemical Name: 4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Key Functional Groups:
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Butoxy group attached to the benzamide core.
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Chlorophenyl substituent on the thieno[3,4-c]pyrazole ring.
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Oxido group (likely indicative of an oxidized sulfur atom in the thieno ring).
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Core Features
The compound features a fused heterocyclic system (thieno[3,4-c]pyrazole), which is often associated with bioactive properties. The presence of a benzamide moiety and a butoxy substituent suggests potential for interaction with biological targets through hydrogen bonding and hydrophobic interactions.
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided sources, general principles for synthesizing similar thieno[3,4-c]pyrazole derivatives include:
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Preparation of Thieno[3,4-c]pyrazole Core:
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Starting from thiophene derivatives, cyclization with hydrazine or substituted hydrazines forms the pyrazole ring.
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Oxidation of the sulfur atom in thiophene introduces the oxido group.
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Functionalization:
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Chlorophenyl substitution can be introduced via electrophilic aromatic substitution or coupling reactions.
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The benzamide moiety is typically attached using amide bond formation (e.g., reaction with benzoyl chloride or benzamide derivatives).
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Attachment of Butoxy Group:
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The butoxy group may be introduced through etherification reactions using butanol and appropriate activating agents.
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Medicinal Chemistry
Compounds with thieno[3,4-c]pyrazole scaffolds are known for their diverse biological activities:
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Anti-inflammatory Properties:
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Anticancer Activity:
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Antimicrobial Potential:
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Thieno derivatives often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
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Molecular Docking Studies
In silico studies could provide insights into the binding affinity of this compound to biological targets such as kinases or receptors involved in disease pathways.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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and NMR spectra can verify the chemical environment of protons and carbons.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on characteristic absorption bands (e.g., C=O stretch for amides).
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms in crystalline forms.
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Comparative Analysis with Related Compounds
| Property | 4-butoxy-N-(2-(3-chlorophenyl)... | Similar Thieno[3,4-c]pyrazole Compounds |
|---|---|---|
| Biological Activity | Anti-inflammatory, anticancer | Anti-inflammatory, antimicrobial |
| Key Functional Groups | Butoxy, chlorophenyl, benzamide | Varied substitutions on pyrazole ring |
| Synthesis Complexity | Moderate | Moderate to high |
| Analytical Techniques Used | NMR, MS, IR | NMR, MS, IR |
Future Research Directions
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Pharmacological Screening:
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Testing against specific enzymes or receptors to identify therapeutic potential.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents to optimize potency and selectivity.
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Toxicological Evaluation:
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Assessing safety profiles through in vitro and in vivo studies.
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This compound represents a promising candidate for further exploration in drug discovery programs due to its structural complexity and potential bioactivity.
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